Tris(4-isopropylphenyl) phosphate

Catalog No.
S3703377
CAS No.
2502-15-0
M.F
C27H33O4P
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-isopropylphenyl) phosphate

CAS Number

2502-15-0

Product Name

Tris(4-isopropylphenyl) phosphate

IUPAC Name

tris(4-propan-2-ylphenyl) phosphate

Molecular Formula

C27H33O4P

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3

InChI Key

ANVREEJNGJMLOV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C

Tris(4-isopropylphenyl) phosphate is an organophosphate compound with the chemical formula C27H33O4P. It is characterized by its yellow waxy solid appearance and is noted for its potential applications as a flame retardant and lubricant additive. The compound is composed of three 4-isopropylphenyl groups attached to a phosphate group, which contributes to its unique properties and functionality in various industrial applications .

  • TIPP's mechanism of action as a flame retardant is not definitively established in scientific research.
  • Potential mechanisms include dilution effect in the combustible material and interference with free radical propagation during combustion [].
  • Limited data exists on the specific toxicity of TIPP.
  • However, as an organophosphate, it's advisable to handle it with caution due to the potential for some organophosphates to inhibit acetylcholinesterase, an enzyme critical for nerve function.
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling TIPP.
  • Flame Retardancy

    Research has investigated TIPP's ability to slow the spread of fire. However, due to environmental and health concerns, its use as a flame retardant has been restricted. [Source: Tris(4-isopropylphenyl) phosphate [CAS 68937-41-7], Santa Cruz Biotechnology ()]

  • Lubricant Additives

    Scientific studies have explored TIPP's potential as a lubricant additive. These studies examine its ability to reduce friction and wear in machinery. [Source: Buy Online CAS Number 2502-15-0 - TRC - Tris(4-isopropylphenyl) Phosphate, LGC Standards ()]

  • Organic Chemistry Research

    TIPP's chemical properties and structure are of interest to organic chemists. Research in this field may involve studies on its reactivity, synthesis, or use as a reference material. [Source: Tris(4-isopropylphenyl) phosphate | C27H33O4P | CID 75628, PubChem, National Institutes of Health ()]

Research indicates that Tris(4-isopropylphenyl) phosphate may have biological effects, particularly concerning its potential toxicity. Inhalation of the compound can be harmful, causing irritation to the skin and eyes. Moreover, its combustion may produce irritating and toxic gases, raising concerns about its environmental impact and health risks associated with exposure .

The synthesis of Tris(4-isopropylphenyl) phosphate typically involves the phosphorylation of 4-isopropylphenol with phosphorus oxychloride or similar phosphorus-containing reagents. The reaction conditions must be carefully controlled to optimize yield and purity while minimizing by-products. Detailed methodologies can vary, but they generally focus on achieving high selectivity for the desired trisubstituted product .

Interaction studies surrounding Tris(4-isopropylphenyl) phosphate focus on its reactivity with other chemicals and its behavior in biological systems. Investigations have shown that it can interact with various organic solvents and may exhibit different degrees of toxicity depending on the exposure route. These studies are essential for understanding the compound's environmental fate and potential health risks associated with its use .

Tris(4-isopropylphenyl) phosphate shares structural similarities with other organophosphate compounds but stands out due to its specific isopropyl substitution pattern. Here are some similar compounds for comparison:

Compound NameChemical FormulaKey Characteristics
Tris(2-ethylhexyl) phosphateC24H51O4PCommonly used as a plasticizer; less toxic
Tris(2-butoxyethyl) phosphateC15H31O4PUsed as a solvent; lower volatility
Tris(isopropylphenyl) phosphateC21H27O4PSimilar structure but fewer isopropyl groups

Tris(4-isopropylphenyl) phosphate is unique due to its specific functional groups that enhance its performance as a flame retardant and lubricant additive, while also posing distinct environmental and health risks compared to other organophosphates .

Physical Description

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid.
Liquid

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Exact Mass

452.21164653 g/mol

Monoisotopic Mass

452.21164653 g/mol

Heavy Atom Count

32

UNII

Y3H2FDX0NW

Wikipedia

Tris(p-isopropylphenyl)phosphate

General Manufacturing Information

Adhesive manufacturing
Do It Yourself Consumer Automotive Application
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Phenol, isopropylated, phosphate (3:1): ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 08-20-2023

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